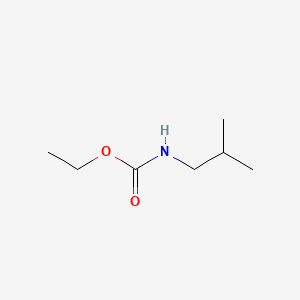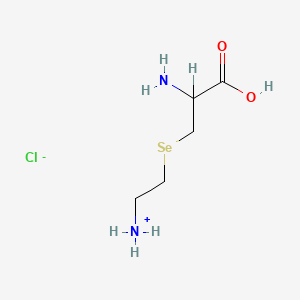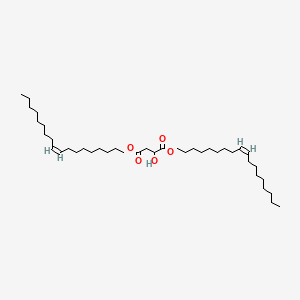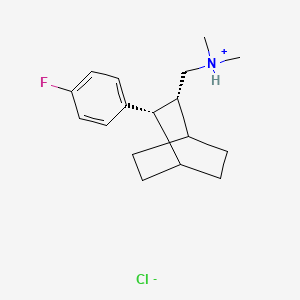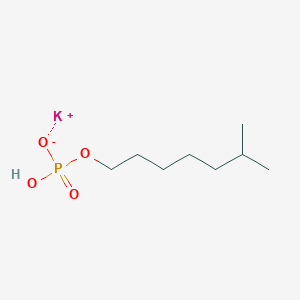
Isooctyl dihydrogen phosphate, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl dihydrogen phosphate, potassium salt is an inorganic compound with the molecular formula C8H18KO4P. It is a colorless to slightly yellow solid that is used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of isooctyl dihydrogen phosphate, potassium salt typically involves the reaction of isooctyl alcohol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Analyse Chemischer Reaktionen
Isooctyl dihydrogen phosphate, potassium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphate esters.
Reduction: Reduction reactions can lead to the formation of isooctyl alcohol and other derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphate compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isooctyl dihydrogen phosphate, potassium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isooctyl dihydrogen phosphate, potassium salt involves its ability to interact with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological and chemical systems. Additionally, it can participate in phosphorylation reactions, transferring phosphate groups to other molecules and influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Isooctyl dihydrogen phosphate, potassium salt can be compared with other similar compounds such as:
Dipotassium phosphate: Used as a fertilizer and food additive, it has different solubility and reactivity properties.
Monopotassium phosphate: Commonly used in fertilizers and as a buffering agent, it has a different molecular structure and chemical behavior.
Potassium dihydrogen phosphate: Used in various industrial applications, it has distinct physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique solubility, reactivity, and interaction properties that are valuable in various applications .
Eigenschaften
CAS-Nummer |
68647-19-8 |
|---|---|
Molekularformel |
C8H18KO4P |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
potassium;6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
UQSBYOJGEUTPFF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCOP(=O)(O)[O-].[K+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)



